molecular formula C20H21N5O5S2 B11248921 N-(2,5-Dimethoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide

N-(2,5-Dimethoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide

Cat. No.: B11248921
M. Wt: 475.5 g/mol
InChI Key: QLDYGCBWKBYWGN-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide typically involves multiple steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of Sulfanyl Group: The sulfanyl group can be introduced by reacting the thiadiazole derivative with a suitable thiol or disulfide compound.

    Coupling with Dimethoxyphenyl and Methoxyphenyl Groups:

Industrial Production Methods

Industrial production of this compound would involve optimizing the reaction conditions for large-scale synthesis, including temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl or nitro groups, if present, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its specific substitution pattern and the presence of both dimethoxyphenyl and methoxyphenyl groups, which may confer unique biological activities and chemical properties compared to other thiadiazole derivatives.

Properties

Molecular Formula

C20H21N5O5S2

Molecular Weight

475.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21N5O5S2/c1-28-13-6-4-12(5-7-13)21-18(27)23-19-24-25-20(32-19)31-11-17(26)22-15-10-14(29-2)8-9-16(15)30-3/h4-10H,11H2,1-3H3,(H,22,26)(H2,21,23,24,27)

InChI Key

QLDYGCBWKBYWGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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